molecular formula C13H18N2O2 B3239041 Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- CAS No. 141834-13-1

Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-

Cat. No.: B3239041
CAS No.: 141834-13-1
M. Wt: 234.29 g/mol
InChI Key: NUAMZZJTBNPSTD-LBPRGKRZSA-N
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Description

The substituent comprises an (2S)-configured amino group, a ketone (1-oxo), and a phenylpropyl chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1-morpholin-4-yl-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAMZZJTBNPSTD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

Morpholine derivatives are widely researched for their potential therapeutic effects. The specific compound under discussion has been investigated for its role in drug development, particularly in the synthesis of new pharmaceuticals.

Key Applications:

  • Antidepressant Activity:
    • Research indicates that morpholine derivatives can exhibit antidepressant properties. For instance, compounds similar to morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- have been synthesized and tested for their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anticancer Agents:
    • The compound has shown promise in the development of anticancer drugs. Studies have demonstrated that modifications to the morpholine structure can enhance cytotoxicity against various cancer cell lines .
  • Analgesics:
    • Morpholine derivatives have also been explored for their analgesic properties. Research has focused on their ability to interact with opioid receptors, providing insights into potential pain management therapies .

Agrochemicals

In agriculture, morpholine compounds are utilized as pesticides and herbicides due to their effectiveness against a range of pests.

Case Study:
A study conducted on the efficacy of morpholine-based pesticides revealed that these compounds can effectively target specific pests while minimizing harm to beneficial insects. The research highlighted the compound's ability to disrupt the hormonal systems of target pests, leading to effective pest control without significant environmental impact .

Materials Science

Morpholine derivatives are also employed in materials science, particularly in polymer chemistry.

Applications:

  • Polymer Synthesis:
    • Morpholine-based compounds are used as intermediates in the synthesis of various polymers. Their unique chemical properties allow for the creation of polymers with desirable mechanical and thermal properties .
  • Coatings and Adhesives:
    • The compound is incorporated into formulations for coatings and adhesives, enhancing their performance characteristics such as adhesion strength and resistance to environmental degradation .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntidepressantsModulates serotonin pathways
Anticancer agentsEnhances cytotoxicity
AnalgesicsInteracts with opioid receptors
AgrochemicalsPesticidesTargets hormonal systems of pests
Materials SciencePolymer synthesisImproves mechanical properties
Coatings and adhesivesEnhances adhesion strength

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- with structurally related morpholine derivatives from the evidence:

Compound Name Substituent at 4-Position Key Functional Groups Applications/Properties Reference
4-[(2S)-2-amino-1-oxo-3-phenylpropyl]morpholine (2S)-2-amino-1-oxo-3-phenylpropyl Amino, ketone, phenyl Hypothetical: protease inhibition [1, 2]
4-[(2S)-2-chloropropyl]morpholine (2S)-2-chloropropyl Chloro, alkyl chain Intermediate in analgesic synthesis [2]
4-(Benzenesulfonyl)morpholine Benzenesulfonyl Sulfonyl, benzene High-pressure stability studies [5]
4-Acryloylmorpholine Acryloyl (CH₂=CHCO-) Vinyl, carbonyl Polymer crosslinking agent [6]
D-Phenylalanyl-N-...-L-Prolinamide Peptide-linked morpholine Amino, guanidino, chloroacetyl Anticoagulant/peptide mimic [10]

Key Observations:

  • Amino vs.
  • Phenyl vs. Sulfonyl/Benzene Groups : The phenylpropyl chain in the target compound provides hydrophobic interactions, whereas sulfonyl groups (as in 4-(benzenesulfonyl)morpholine) increase polarity and stability under high pressure .

Physicochemical Properties

  • High-Pressure Stability : While the target compound’s data are absent, 4-(benzenesulfonyl)morpholine exhibits pressure-dependent Raman shifts (e.g., C-H stretching at 2980–3145 cm⁻¹) due to van der Waals interactions and conformational changes . The phenylpropyl group in the target compound may similarly influence packing efficiency under pressure.
  • Solubility: The amino and ketone groups likely increase water solubility compared to purely hydrophobic analogs like 4-acryloylmorpholine .

Biological Activity

Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- is a morpholine derivative characterized by its unique structural features, which include both amine and ether functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Formula

The chemical structure of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}

Physical Properties

PropertyValue
Molecular Weight234.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Morpholine derivatives exhibit a range of biological activities primarily through their interaction with specific molecular targets. The compound is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's disease . Additionally, it may influence metabolic pathways by acting as an inhibitor of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism .

Pharmacological Properties

  • Antimicrobial Activity : Morpholine derivatives have shown promising antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antidepressant Potential : Research indicates that morpholine derivatives may exhibit antidepressant-like effects in preclinical models.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of morpholine derivatives as AChE inhibitors. The results indicated that modifications to the morpholine ring could enhance inhibitory potency against AChE, with some derivatives showing IC50 values in the nanomolar range .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of morpholine derivatives revealed that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead structures for developing new antibiotics.

Neuroprotective Effects

In vivo studies have suggested that Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- may provide neuroprotective effects by modulating cholinergic signaling pathways. These findings support its potential application in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

CompoundKey ActivityNotes
MorpholineAChE/BChE inhibitionDual functionality
PiperidineGeneral amine activityLacks ether oxygen
TetrahydrofuranSolvent propertiesLacks amine group
PyrrolidineGeneral biological activityFive-membered ring

Q & A

Q. What are the optimal synthetic routes for Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, a related morpholine derivative (CAS 922734-43-8) was synthesized via:
  • Step 1 : Reacting morpholine with chloroacetyl chloride to form chloroacetylmorpholine .
  • Step 2 : Introducing stereochemistry via reaction with 2,6-dimethylpiperidine in methanol .
  • Step 3 : Functionalization with a phenylpropyl group using 2-methyl-3-phenylpropanal under acidic conditions .
    Key optimizations include controlling reaction temperature (≤0°C for Step 1) and using chiral catalysts to preserve the (2S)-configuration. Purity (>95%) is achieved via recrystallization in methanol/ethyl acetate .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : To confirm stereochemistry and substituent placement (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • HPLC-MS : For purity assessment and detection of diastereomeric impurities (C18 column, acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral centers .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₆H₂₆ClNO) .
Technique Key Parameters Purpose
¹H/¹³C NMRChemical shifts, coupling constantsConfirm substituents and stereochemistry
HPLC-MSRetention time, m/z ratioPurity and molecular weight
X-rayCrystallographic dataAbsolute configuration

Advanced Research Questions

Q. How to design experiments to study its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known morpholine-binding pockets (e.g., fungal lanosterol 14α-demethylase for antifungal activity) .
  • Assays :
  • Enzyme Inhibition : Measure IC₅₀ using spectrophotometric assays (e.g., cytochrome P450 inhibition for antifungal targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) .
  • Structural Studies :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., PDB: 5TZ1) .
  • X-ray Crystallography : Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used in conflicting studies. For example, variations in IC₅₀ for morpholine derivatives against Candida albicans may arise from differences in fungal strain susceptibility .
  • Orthogonal Validation :
  • Resistance Profiling : Test compound efficacy against drug-resistant mutants .
  • Proteomic Analysis : Identify off-target interactions via affinity chromatography and mass spectrometry .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) to isolate contributions to activity .
Modification Observed Effect Reference
Phenyl → 4-Fluorophenyl↑ Antifungal potency
Methyl → Ethyl↓ Solubility

Q. What computational approaches are effective for predicting pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers to predict membrane penetration (e.g., 100-ns simulations in POPC bilayers) .
  • Metabolite Prediction : Employ software like Meteor (Lhasa Limited) to identify potential oxidative metabolites (e.g., hydroxylation at the morpholine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-
Reactant of Route 2
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Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-

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